molecular formula C24H25ClN4O3S B2486133 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1215728-87-2

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2486133
CAS No.: 1215728-87-2
M. Wt: 485
InChI Key: OANONFVQWNVNDK-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H25ClN4O3S and its molecular weight is 485. The purity is usually 95%.
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Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S.ClH/c1-16-4-7-21-22(17(16)2)26-24(32-21)28(10-3-9-27-11-8-25-15-27)23(29)18-5-6-19-20(14-18)31-13-12-30-19;/h4-8,11,14-15H,3,9-10,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANONFVQWNVNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC5=C(C=C4)OCCO5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Imidazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Thiazole Moiety : Often associated with enzyme inhibition and anti-inflammatory effects.
  • Dihydrobenzo[b][1,4]dioxine Core : Provides structural stability and may enhance bioactivity.

Molecular Formula : C₁₈H₁₈ClN₄O₃S
Molecular Weight : 398.88 g/mol
CAS Number : 1216482-20-0

Anticancer Properties

Research indicates that compounds containing imidazole and thiazole rings exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms such as:

  • Inhibition of Protein Kinases : Certain derivatives have been identified as selective inhibitors of CK1δ (IC50 = 0.040 μM), which plays a crucial role in cell cycle regulation and cancer progression .
  • Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit the proliferation of tumor cell lines in a dose-dependent manner .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar imidazole-containing compounds have been shown to possess:

  • Broad-spectrum Activity : Effective against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) .
  • Mechanism of Action : Likely involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anti-inflammatory Effects

Compounds with thiazole structures are often linked to anti-inflammatory activities. The inhibition of NF-kB signaling pathways has been noted in related compounds, which could translate to reduced inflammation in various disease models .

Case Studies and Research Findings

StudyFindings
Leban et al. (2007)Identified imidazole derivatives as potent CK1 inhibitors; potential applications in cancer therapy due to selective inhibition .
Jain et al. (2013)Evaluated antimicrobial activity against S. aureus and E. coli, highlighting the efficacy of similar imidazole derivatives .
MDPI Study (2021)Discussed the synthesis and therapeutic potential of imidazole-based compounds, emphasizing their diverse biological activities including anticancer and antimicrobial effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling and metabolism.
  • Receptor Modulation : Potential interaction with various receptors could modulate physiological responses.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells leads to reduced viability.

Scientific Research Applications

Structural Characteristics

The compound features several functional groups that contribute to its biological activity:

  • Imidazole ring : Known for its role in biological systems and drug design.
  • Benzo[d]thiazole moiety : Associated with various pharmacological properties.
  • Dioxine structure : Enhances chemical stability and solubility.

The molecular formula is C20H21ClN4O2SC_{20}H_{21}ClN_{4}O_{2}S, with a molecular weight of approximately 433.0 g/mol. The presence of the hydrochloride salt form improves its solubility in aqueous environments, making it suitable for biological studies .

Medicinal Chemistry

The compound's structural features indicate potential use as a therapeutic agent. Its imidazole component suggests activity against various diseases, including cancer and infections. Research has shown that compounds with similar structures exhibit:

  • Antimicrobial properties : Effective against certain bacterial strains.
  • Anticancer activity : Inhibiting tumor growth in preclinical models.

Biological Studies

Due to its solubility and stability, this compound can be utilized in biological assays to study:

  • Enzyme interactions : Understanding how the compound affects enzymatic activities.
  • Cell signaling pathways : Investigating its role in modulating cellular responses.

Pharmacological Research

The compound is being explored for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. Studies suggest it may have favorable characteristics for drug development:

PropertyValue
SolubilityHigh (aqueous solution)
BioavailabilityTo be determined
Metabolic stabilityFavorable

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A study on benzo[d]thiazole derivatives demonstrated significant anticancer activity in vitro against breast cancer cells .
  • Case Study 2 : Research involving imidazole-based compounds showed promising results in treating fungal infections .
  • Case Study 3 : A pharmacokinetic study indicated that derivatives of this compound exhibited good oral bioavailability and therapeutic potential .

Q & A

(Basic) What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:
Structural validation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton/carbon environments, distinguishing benzothiazole (δ 7.2–7.8 ppm) and imidazole (δ 7.5–8.1 ppm) moieties. 2D NMR (e.g., COSY, HSQC) resolves coupling patterns .
  • Infrared (IR) Spectroscopy: Confirms amide C=O (1650–1680 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹) .
  • Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ peak at m/z ~530).
  • X-ray Crystallography: Single-crystal analysis using SHELXL refines bond lengths/angles (R1 < 0.05) .

(Advanced) How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:
Optimization involves:

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethanol/water mixtures improve crystallization .
  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions during imidazole alkylation .
  • Catalyst Selection: K2CO3 or Et3N as bases for deprotonation, with yields increasing by 15–20% under inert atmospheres .
  • Statistical Design of Experiments (DoE): Fractional factorial designs identify critical factors (e.g., molar ratios, reaction time) with <20 experimental runs .

(Advanced) What strategies resolve contradictory spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare NMR/IR data with analogous compounds (e.g., methyl-substituted benzothiazoles ).
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) simulate NMR chemical shifts; deviations >0.5 ppm suggest misassignment .
  • Crystallographic Validation: Single-crystal X-ray diffraction provides unambiguous bond connectivity; SHELXL refinement resolves disorder in flexible side chains .

(Basic) What are the critical steps in synthesizing this compound?

Methodological Answer:
Key steps include:

Amide Coupling: React 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid with 4,5-dimethylbenzo[d]thiazol-2-amine using HATU/DMAP in DMF .

Imidazole Alkylation: Treat intermediate with 3-chloropropylimidazole in acetonitrile (reflux, 12 h) .

Salt Formation: Precipitate the hydrochloride salt using HCl/Et2O .

(Advanced) How can quantum chemical calculations enhance synthesis design?

Methodological Answer:

  • Transition State Analysis: DFT identifies energy barriers for imidazole alkylation; lower barriers correlate with higher yields .
  • Reaction Pathway Prediction: GRRM (Global Reaction Route Mapping) explores alternative routes, reducing trial-and-error by 40% .
  • Solvent Effect Modeling: COSMO-RS predicts solvent polarity impacts on intermediate stability .

(Advanced) What statistical methods optimize parameter screening in multi-step syntheses?

Methodological Answer:

  • Plackett-Burman Design: Screens 7 parameters (e.g., temperature, stoichiometry) in 12 experiments to rank significance .
  • Response Surface Methodology (RSM): Central composite design models non-linear relationships (e.g., quadratic effects of pH on yield) .
  • ANOVA Analysis: Identifies interactions between catalyst loading and reaction time (p < 0.05) .

(Advanced) How do solvent systems influence stereochemical outcomes?

Methodological Answer:

  • Polar Solvents (DMF): Stabilize charged intermediates, favoring SN2 mechanisms (retention of configuration) .
  • Chiral Solvents (e.g., Ethyl Lactate): Induce enantioselectivity in amide bond formation (up to 20% ee) .
  • Temperature-Solvent Interactions: Lower temps in THF reduce racemization during imidazole alkylation .

(Advanced) What methodologies assess biological activity while ensuring compound stability?

Methodological Answer:

  • Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks; HPLC monitors degradation (e.g., hydrolysis of amide bonds) .
  • In Vitro Assays: Use phosphate-buffered saline (PBS, pH 7.4) for solubility; LC-MS quantifies metabolic byproducts in hepatic microsomes .
  • Circular Dichroism (CD): Tracks conformational changes in bioactive conformers under assay conditions .

(Advanced) How can AI-driven tools like COMSOL improve process scalability?

Methodological Answer:

  • Reactor Simulation: COMSOL models heat/mass transfer in continuous-flow reactors, optimizing residence time (τ = 30 min) for 95% yield .
  • Machine Learning (ML): Neural networks predict impurity profiles from historical batch data (R² > 0.85) .
  • Digital Twins: Real-time sensor data adjusts feed rates to maintain stoichiometry in scaled-up reactions .

(Basic) What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Waste Disposal: Neutralize acidic waste with NaHCO3 before disposal .

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